molecular formula C24H25N5O5 B12372035 Necrosis inhibitor 2

Necrosis inhibitor 2

Cat. No.: B12372035
M. Wt: 463.5 g/mol
InChI Key: CBFVEDWCRMVPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Necrosis inhibitor 2 is a chemical compound known for its ability to inhibit necroptosis, a form of programmed cell death that shares characteristics with both apoptosis and necrosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of necrosis inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The initial step involves the synthesis of the core structure of the compound, which may include aromatic or heterocyclic rings.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Necrosis inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Necrosis inhibitor 2 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the mechanisms of necroptosis and other forms of cell death.

    Biology: Researchers use it to investigate the role of necroptosis in various biological processes, including immune response and development.

    Medicine: The compound has potential therapeutic applications in treating diseases characterized by excessive cell death, such as neurodegenerative disorders, cancer, and inflammatory diseases.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting necroptosis pathways.

Mechanism of Action

Necrosis inhibitor 2 exerts its effects by targeting key proteins involved in the necroptosis pathway. Specifically, it inhibits the activity of receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are crucial mediators of necroptosis. By blocking these kinases, the compound prevents the formation of the necrosome complex and subsequent cell death. This inhibition also affects downstream signaling pathways, including the activation of mixed lineage kinase domain-like protein (MLKL), which is responsible for executing necroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Necrosis inhibitor 2 is unique in its ability to selectively inhibit necroptosis without affecting other forms of cell death, such as apoptosis. This selectivity makes it a valuable tool for studying necroptosis and developing targeted therapies. Additionally, its high potency and specificity for RIPK1 and RIPK3 distinguish it from other necroptosis inhibitors .

Properties

Molecular Formula

C24H25N5O5

Molecular Weight

463.5 g/mol

IUPAC Name

oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C24H25N5O5/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30)

InChI Key

CBFVEDWCRMVPSD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6

Origin of Product

United States

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